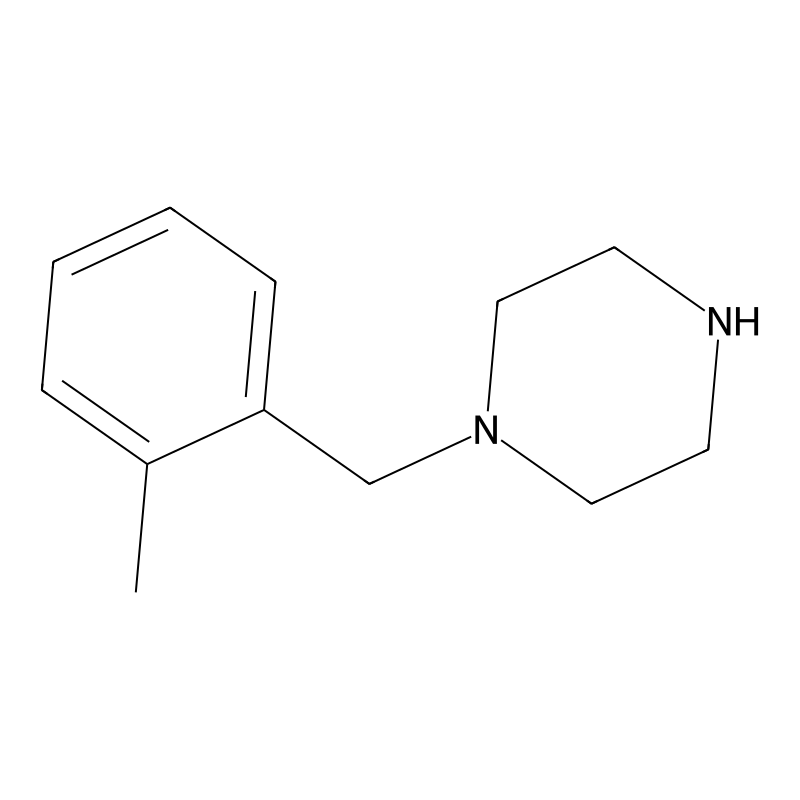

1-(2-Methylbenzyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Methylbenzyl)piperazine is a chemical compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 2-methylbenzyl group. Its molecular formula is C₁₂H₁₈N₂, and it features two nitrogen atoms within a six-membered heterocyclic ring. The compound is of interest due to its potential pharmacological properties and its structural similarity to other piperazine derivatives, which are widely studied for their biological activities.

Potential applications based on core structure

1-(2-Methylbenzyl)piperazine contains a piperazine ring, a common structural motif found in many biologically active molecules. Piperazines are known to interact with various receptors and ion channels in the body PubChem, 1-(2-Methyl-benzoyl)-piperazine: . This suggests 1-(2-Methylbenzyl)piperazine might hold potential for research into areas like neuroscience or drug development, but specific targets or mechanisms would require further investigation.

Search for research articles

Scientific databases like PubMed or ScienceDirect can be used to search for recent research articles mentioning 1-(2-Methylbenzyl)piperazine. These resources can provide more specific details about its properties and potential applications if such research exists.

- Acylation: The amine groups in the piperazine can react with acyl halides or acid anhydrides to form amides, facilitating the introduction of functional groups onto the ring .

- Alkylation: It can be alkylated through reactions with alkyl halides, leading to the substitution of hydrogen atoms on the amine groups with various alkyl chains .

- N-oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide, producing piperazine N-oxides .

- Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, forming stable complexes that exhibit unique properties .

Synthesis of 1-(2-Methylbenzyl)piperazine can be achieved through several methods:

- Direct Alkylation: Piperazine can be reacted with 2-methylbenzyl chloride or bromide in the presence of a base like sodium hydride or potassium carbonate.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving substituted benzaldehydes and piperazine derivatives under acidic conditions.

- Cyclization Techniques: Utilizing cyclization methods involving appropriate precursors can yield 1-(2-Methylbenzyl)piperazine effectively.

1-(2-Methylbenzyl)piperazine has potential applications in various fields:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.

- Research: It is used in studies exploring the effects of piperazine derivatives on biological systems and their mechanisms of action.

Several compounds share structural similarities with 1-(2-Methylbenzyl)piperazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | Lacks methyl substitution on the benzene ring |

| 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | Contains a chlorine atom at the para position |

| 1-(4-Methoxyphenyl)piperazine | C₁₂H₁₈N₂O | Features a methoxy group at the para position |

| 1-(3-Trifluoromethylphenyl)piperazine | C₁₀H₈F₃N₂ | Contains trifluoromethyl substitution on the benzene |

Uniqueness

The uniqueness of 1-(2-Methylbenzyl)piperazine lies in its specific methyl substitution on the benzene ring, which may influence its biological activity and receptor interactions differently compared to other similar compounds. This structural modification could potentially enhance selectivity for certain targets within biological systems.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant